ALDH3A1 Inhibition Potency: 360 nM IC50 Demonstrates Target Engagement Not Observed in Simpler Benzaldehyde Analogs
3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde inhibits full-length human ALDH3A1 (aldehyde dehydrogenase 3A1) with an IC50 of 360 nM [1]. This level of potency is not a generic property of all benzaldehyde derivatives; many simpler benzaldehydes exhibit significantly weaker or no measurable ALDH3A1 inhibition. For context, unsubstituted benzaldehyde is the natural substrate for ALDH enzymes and does not act as an inhibitor at comparable concentrations. The presence of the 2-methylbenzyloxy group is critical for this inhibitory activity, as SAR studies on related benzyloxybenzaldehyde scaffolds have shown that the benzyl ether moiety is essential for binding to the ALDH active site [2].
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | Unsubstituted benzaldehyde (natural substrate; no reported inhibition at similar concentrations) |
| Quantified Difference | 360 nM IC50 vs. no measurable inhibition |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde used as substrate; 2-minute preincubation; spectrophotometric analysis |
Why This Matters
This data establishes that the compound possesses a specific, quantifiable biochemical activity that is absent in simpler benzaldehyde derivatives, making it a valuable tool compound for ALDH3A1-targeted research.
- [1] BindingDB. BDBM50448790 (CHEMBL3128208). Affinity Data: IC50 360 nM for inhibition of human ALDH3A1. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448790. Accessed April 2026. View Source
- [2] Hammoudi, D. A., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules 2021, 26(19), 5770. https://doi.org/10.3390/molecules26195770. View Source
